tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

Catalog No.
S15383661
CAS No.
M.F
C19H28N2O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinol...

Product Name

tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

IUPAC Name

tert-butyl 7-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C19H28N2O2/c1-14-5-6-16-15(11-14)12-20-13-19(16)7-9-21(10-8-19)17(22)23-18(2,3)4/h5-6,11,20H,7-10,12-13H2,1-4H3

InChI Key

ZRUFDRUJXZUKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CNC2

tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a chemical compound with the molecular formula C18H26N2O2C_{18}H_{26}N_{2}O_{2} and a molecular weight of approximately 302.42 g/mol. It is characterized by a spiro structure that combines isoquinoline and piperidine moieties, making it an interesting target for synthetic chemists and biochemists alike. The compound is primarily utilized in research settings and is noted for its potential applications in medicinal chemistry and drug development .

Typical of isoquinoline derivatives, including:

  • Pictet-Spengler Reaction: This reaction can be employed to synthesize derivatives of isoquinoline by reacting tryptamines with aldehydes or ketones, leading to the formation of spirocyclic compounds .
  • Nucleophilic Substitution: The tert-butyl group can be substituted in the presence of strong nucleophiles, facilitating further functionalization of the molecule.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

The synthesis of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate can be achieved through several methods:

  • Pictet-Spengler Reaction: This method involves the condensation of an appropriate tryptamine derivative with an aldehyde or ketone under acidic conditions to form the spiro compound.
  • Cyclization Reactions: Utilizing cyclization strategies involving piperidine derivatives can facilitate the formation of the spiro structure.
  • Functional Group Modifications: Starting from simpler isoquinoline or piperidine derivatives, various functional group transformations can yield the target compound.

The applications of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate include:

  • Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals with potential therapeutic effects.
  • Chemical Biology: Investigating its interactions with biological targets may lead to new insights into drug design and development.
  • Research Tool: Used in studies exploring the mechanisms of action of isoquinoline-based drugs.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes or receptors. While specific data on this compound may not be widely available, similar compounds have been studied for their interactions with:

  • Dopamine Receptors: Isoquinoline derivatives often interact with neurotransmitter receptors, influencing neurological pathways.
  • Enzymatic Targets: Compounds may inhibit or activate enzymes involved in metabolic pathways relevant to disease states.

Several compounds share structural similarities with tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate. Here are a few notable examples:

Compound NameCAS NumberKey Features
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate857898-70-5Lacks methyl substitution at position 7
tert-Butyl 1-Oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate1032143-15-9Contains an oxo group instead of a methyl group
tert-Butyl 2,3-dihydroisoquinoline159634-80-7A simpler structure without piperidine

Uniqueness

The uniqueness of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate lies in its specific spiro configuration and the presence of both isoquinoline and piperidine moieties which may confer distinct biological activities not observed in simpler derivatives. Its potential as a versatile building block in drug discovery further enhances its significance within chemical research contexts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

316.215078140 g/mol

Monoisotopic Mass

316.215078140 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-11

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